molecular formula C14H21NO3 B175846 Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate CAS No. 121496-39-7

Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

Cat. No. B175846
M. Wt: 251.32 g/mol
InChI Key: LBYKHAZJINITAL-UHFFFAOYSA-N
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Description

Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate is a chemical compound with the CAS Number: 121496-39-7 . It has a molecular weight of 251.33 and its IUPAC name is tert-butyl benzyl (2-hydroxyethyl)carbamate . It is a liquid in physical form .


Synthesis Analysis

The synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate can be achieved from Di-tert-butyl dicarbonate and Monoethanolamine .


Molecular Structure Analysis

The Inchi Code of the compound is 1S/C14H21NO3/c1-14(2,3)18-13(17)15(9-10-16)11-12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3 . The linear formula of the compound is C14H21NO3 .

It has a density of 1.042 g/mL at 25 °C . The boiling point is 92℃/0.22mm . It is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol .

Scientific Research Applications

  • Synthesis of Phosphatidyl Ethanolamines and Ornithine

    • Field : Organic Chemistry
    • Application : Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .
  • Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

    • Field : Organic Chemistry
    • Application : Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
  • Preparation of Isobaric Mix Solution
    • Field : Analytical Chemistry
    • Application : Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
  • Preparation of Isobaric Mix Solution for Mass Spectrometric Analysis
    • Field : Analytical Chemistry
    • Application : Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(9-10-16)11-12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYKHAZJINITAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444445
Record name Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

CAS RN

121496-39-7
Record name Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Si, KR Fales, A Torrado, K Frimpong… - The Journal of …, 2016 - ACS Publications
In this paper, we report for the first time two enantioselective routes to 4,4-difluoropyrrolidin-3-ol, a valuable building block in medicinal chemistry. In the first route, we took advantage of …
Number of citations: 15 pubs.acs.org

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